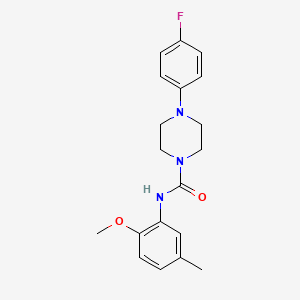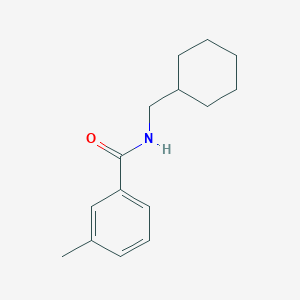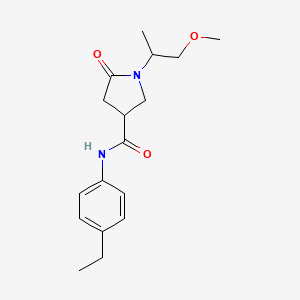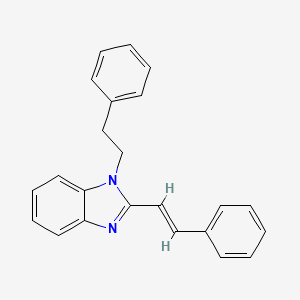![molecular formula C17H22FN3O3 B5308824 1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as FPEMP, and it is a member of the pyrrolidinecarboxamide family of compounds. FPEMP has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of FPEMP is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. One study found that FPEMP inhibited the activity of monoamine oxidase B, an enzyme that is involved in the metabolism of dopamine. Another study found that FPEMP inhibited the binding of a certain receptor in cancer cells, which may be responsible for its anti-cancer effects.
Biochemical and physiological effects:
FPEMP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, FPEMP has been shown to have analgesic effects and to improve memory and learning in animal models. FPEMP has also been shown to reduce oxidative stress and inflammation, which may be responsible for its neuroprotective and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using FPEMP in lab experiments is that it has a well-defined chemical structure, which allows for precise measurements and analysis. FPEMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using FPEMP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on FPEMP. One area of interest is the development of FPEMP-based drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the exploration of FPEMP's anti-cancer effects, with a focus on identifying the specific receptors and enzymes that are targeted by the compound. Additionally, further research is needed to fully understand the mechanism of action of FPEMP and to identify any potential side effects or limitations of its use in lab experiments.
合成方法
The synthesis of FPEMP involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-bromo-2-oxoacetate to produce ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with morpholine to produce ethyl 2-(4-fluorophenyl)-N-(4-morpholin-4-yl)acetamide. The final step in the synthesis involves the reaction of this intermediate with pyrrolidine-2,5-dione to produce FPEMP.
科学研究应用
FPEMP has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. One study found that FPEMP had neuroprotective effects in a model of Parkinson's disease, while another study found that it inhibited the growth of cancer cells. FPEMP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-14-1-3-15(4-2-14)21-12-13(11-16(21)22)17(23)19-5-6-20-7-9-24-10-8-20/h1-4,13H,5-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZILDOUKGIHPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-dichloro-6-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5308744.png)
![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)



![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)

![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
